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Hafnium;1,1,1-trifluoropentane-2,4-dione

MOCVD precursor volatility sublimation enthalpy hafnium β-diketonate thermodynamics

Hafnium;1,1,1-trifluoropentane-2,4-dione, systematically named tetrakis(1,1,1-trifluoro-2,4-pentanedionato)hafnium(IV) and commonly abbreviated Hf(tfac)₄ (CAS 17475-68-2), is an eight-coordinate, mononuclear hafnium(IV) β-diketonate complex bearing four bidentate trifluoroacetylacetonate ligands. With a molecular formula of C₂₀H₁₆F₁₂HfO₈ and a molecular weight of 790.81 g·mol⁻¹, the compound crystallizes in a slightly distorted square antiprismatic geometry with an average Hf–O bond distance of 2.173(1) Å and O–Hf–O bite angles of 75.69(5)° and 75.54(5)°.

Molecular Formula C20H16F12HfO8
Molecular Weight 794.8 g/mol
CAS No. 17475-68-2
Cat. No. B108289
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHafnium;1,1,1-trifluoropentane-2,4-dione
CAS17475-68-2
Molecular FormulaC20H16F12HfO8
Molecular Weight794.8 g/mol
Structural Identifiers
SMILESCC(=O)CC(=O)C(F)(F)F.CC(=O)CC(=O)C(F)(F)F.CC(=O)CC(=O)C(F)(F)F.CC(=O)CC(=O)C(F)(F)F.[Hf]
InChIInChI=1S/4C5H5F3O2.Hf/c4*1-3(9)2-4(10)5(6,7)8;/h4*2H2,1H3;
InChIKeyNYKUECDZKNDYIF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Hafnium 1,1,1-Trifluoropentane-2,4-Dione (Hf(tfac)₄): Procurement-Relevant Physical and Thermal Baseline for CVD/ALD Precursor Evaluation


Hafnium;1,1,1-trifluoropentane-2,4-dione, systematically named tetrakis(1,1,1-trifluoro-2,4-pentanedionato)hafnium(IV) and commonly abbreviated Hf(tfac)₄ (CAS 17475-68-2), is an eight-coordinate, mononuclear hafnium(IV) β-diketonate complex bearing four bidentate trifluoroacetylacetonate ligands [1]. With a molecular formula of C₂₀H₁₆F₁₂HfO₈ and a molecular weight of 790.81 g·mol⁻¹, the compound crystallizes in a slightly distorted square antiprismatic geometry with an average Hf–O bond distance of 2.173(1) Å and O–Hf–O bite angles of 75.69(5)° and 75.54(5)° [2]. It is a crystalline powder with a melting point of 128–129 °C, a boiling point of 115 °C at 0.05 mmHg, and is freely soluble in acetone and cyclohexane . The compound belongs to the well-established class of volatile hafnium β-diketonate precursors developed for metal–organic chemical vapor deposition (MOCVD) and atomic layer deposition (ALD) of HfO₂ thin films for high-κ gate dielectric applications [3].

Why Hafnium 1,1,1-Trifluoropentane-2,4-Dione Cannot Be Interchanged with Generic Hafnium β-Diketonates in CVD/ALD Procurement


Within the hafnium β-diketonate precursor family, seemingly minor ligand modifications produce quantifiably large differences in volatility, thermal stability, and film purity that directly determine process viability. The substitution of –CH₃ with –CF₃ on the acetylacetonate backbone fundamentally alters intermolecular forces: Hf(tfac)₄ exhibits a sublimation enthalpy approximately 11–12% lower than its non-fluorinated analog Hf(acac)₄, translating to meaningful reductions in required vaporization temperature and energy input during MOCVD precursor delivery [1]. Conversely, bulkier analogs such as Hf(thd)₄ offer improved thermal stability but introduce higher carbon contamination risk in deposited films, while halide-based precursors like HfCl₄ generate corrosive HCl by-products that damage reactor infrastructure [2]. Selecting among these in-class candidates without accounting for the quantitative trade-off between volatility gain (via fluorination) and fluorine impurity risk will lead to either insufficient precursor delivery, excessive carbon/fluorine incorporation, or process incompatibility—any of which renders a deposition protocol non-viable in semiconductor manufacturing environments [3].

Quantitative Differentiation Evidence for Hafnium 1,1,1-Trifluoropentane-2,4-Dione (Hf(tfac)₄) Against Closest Analogs


Sublimation Enthalpy: Hf(tfac)₄ Requires ~12% Less Energy for Vaporization than Hf(acac)₄

The standard sublimation enthalpy of Hf(tfac)₄ is 31.79 ± 0.43 kcal/mol (133.0 ± 1.8 kJ/mol) measured over the temperature range 358–393 K by the Knudsen effusion method, as compiled in the NIST Chemistry WebBook from data reported by Morozova, Zherikova et al. (2008) [1]. For the closest structural analog Hf(acac)₄, the standard sublimation enthalpy is 150.6 ± 4.2 kJ/mol, as reported by Tel'noi, Larina et al. (1991) and compiled by NIST [2]. The ~17.6 kJ/mol difference represents an approximately 11.7% lower energy barrier to vaporization for the fluorinated complex, directly attributable to reduced intermolecular van der Waals interactions when –CH₃ groups are replaced with –CF₃ [3].

MOCVD precursor volatility sublimation enthalpy hafnium β-diketonate thermodynamics

Melting Point: Hf(tfac)₄ Melts 64–65 °C Lower than Hf(acac)₄ Without Decomposition

Hf(tfac)₄ exhibits a sharp melting endotherm at 128–129 °C (401–402 K) without concurrent decomposition, as confirmed by differential scanning calorimetry (DSC) data reported by Zherikova, Morozova et al. (2008) and reproduced across multiple vendor specifications [1]. In contrast, Hf(acac)₄ melts with concomitant decomposition at approximately 193 °C (466 K), meaning the compound cannot be liquefied without initiating thermal degradation [2]. The fusion enthalpy of Hf(tfac)₄ is 9.58 kcal/mol at 398 K as determined by DSC [1]. This ~64–65 °C lower melting point provides Hf(tfac)₄ with a substantially wider and lower-temperature liquid-handling window for solution-based or melt-delivery precursor systems.

precursor melting point thermal processing window β-diketonate thermal stability

Vapor Pressure and Effective Volatility: Hf(tfac)₄ Delivers ~50× Higher Pressure than Hf(acac)₄ at Comparable Reduced-Pressure Conditions

Hf(tfac)₄ reaches a boiling point of 115 °C at a modest vacuum of 0.05 mmHg (6.67 Pa), indicating substantial vapor pressure at relatively low temperatures and moderate vacuum levels accessible with standard rotary-vane pumps . By comparison, Hf(acac)₄ requires a far deeper vacuum of approximately 0.001 mmHg (0.133 Pa) to achieve a boiling point of only 82 °C . The approximately 50-fold difference in operating pressure at comparable temperatures demonstrates that Hf(tfac)₄ generates significantly higher vapor pressure under identical conditions. This is corroborated by the vaporization enthalpy of Hf(tfac)₄ (ΔvapH = 20.2 ± 0.74 kcal/mol at ~413 K), which is substantially lower than would be required for Hf(acac)₄ to achieve comparable vapor-phase concentrations [1]. Ereztech, a commercial precursor supplier, explicitly notes that Hf(acac)₄ requires vaporization temperatures of approximately 200 °C for sufficient evaporation in CVD processes [2].

precursor vapor pressure bubbler delivery CVD precursor transport

Thermal Decomposition Temperature Onset: Hf(acac)₄ Shows TG Evaporation Onset at ~190 °C with Decomposition from 245–250 °C—Providing Quantitative Baseline for Hf(tfac)₄ Selection

Thermogravimetric-differential thermal analysis (TG-DTA) of Hf(acac)₄ conducted by Chang et al. (2010) under both nitrogen and air atmospheres demonstrates that evaporation begins at approximately 190 °C, with thermal decomposition initiating between 245–250 °C to form HfO₂ and gaseous by-products including acetylacetone, acetone, 4,6-dimethyl-2H-pyran-2-one, and 4-methyl-2-pentanone [1]. This establishes a usable thermal processing window of approximately 55–60 °C between evaporation onset and decomposition for the non-fluorinated analog. In the direct comparative study by Zherikova, Morozova et al. (2008), thermogravimetric analysis was performed on all five hafnium and zirconium β-diketonates—including both Hf(tfac)₄ and Hf(acac)₄—under identical conditions in helium and vacuum, with the temperature dependences of saturated vapor pressure quantitatively determined by both the flow method and Knudsen effusion method [2]. While the exact TG mass-loss curves for individual compounds are reported within the full text of the JTAC paper, the compiled thermodynamic parameters demonstrate that Hf(tfac)₄ operates within a lower and more practically accessible temperature regime consistent with its 64 °C lower melting point and ~12% lower sublimation enthalpy [3].

TG-DTA analysis precursor thermal stability decomposition temperature

Precursor Class Trade-Off Matrix: Hf(tfac)₄ Occupies a Defined Volatility–Purity Niche Among Established Hafnium CVD/ALD Precursors

US Patent 6,586,344 B2 (issued 2003) provides an explicit, comparative assessment of the four major hafnium precursor classes used in CVD/ALCVD at the time of filing [1]. The patent delineates the following trade-offs: (i) Hf(OR)₄ (alkoxides) are extremely air- and moisture-sensitive and difficult to handle; (ii) Hf(tmhd)₄ (also denoted Hf(thd)₄) is stable but induces carbon contamination that is difficult to remove from deposited films; (iii) Hf(tfac)₄ is a volatile precursor but its use carries a risk of fluorine contamination; (iv) Hf(NO₃)₄ had no reported ALCVD application at the time [1]. This places Hf(tfac)₄ in a specific, well-characterized niche: it offers the highest volatility among the carbon- and chlorine-free hafnium β-diketonates at the cost of a manageable fluorine impurity risk—a quantified trade-off that procurement decisions must weigh against the thermal budget constraints of the target deposition process. The comparative study by Smith et al. (2000) further reinforces that fluorinated β-diketonates represent a distinct precursor sub-class with volatilities approaching those of alkylamides while retaining the air stability advantages of chelated β-diketonate complexes [2].

precursor selection matrix CVD precursor comparison hafnium oxide thin film

Procurement-Relevant Application Scenarios for Hafnium 1,1,1-Trifluoropentane-2,4-Dione (Hf(tfac)₄) Derived from Quantitative Differentiation Evidence


MOCVD of HfO₂ Gate Dielectrics Where Precursor Delivery Temperature Must Remain Below 150 °C

In MOCVD processes for depositing HfO₂ as a high-κ gate dielectric in CMOS transistor stacks, the precursor bubbler temperature is constrained by the thermal stability of downstream gas delivery lines and the need to avoid premature decomposition. Hf(tfac)₄, with its melting point of 128–129 °C and boiling point of 115 °C at 0.05 mmHg, can be delivered as a liquid or efficiently vaporized solid at temperatures where Hf(acac)₄ (requiring ~200 °C for adequate evaporation) would already be approaching its decomposition threshold of ~245 °C . The ~12% lower sublimation enthalpy (133 vs. 150.6 kJ/mol) further reduces the energy input required for stable precursor flux, minimizing thermal stress on both the precursor and the delivery infrastructure . This application scenario directly leverages the quantitative volatility advantage established in Evidence Items 1–3.

ALD Process Development Requiring Air-Stable, Non-Corrosive Precursor with Solvent Compatibility

Atomic layer deposition (ALD) process development for HfO₂ often requires precursors that can be dissolved in organic solvents for liquid injection or direct liquid evaporation (DLE) delivery systems. Hf(tfac)₄ is freely soluble in acetone and cyclohexane while maintaining hydrolytic stability rated at level 4 ('no reaction with water under neutral conditions'), enabling solution preparation under ambient conditions without the rigorous inert-atmosphere glovebox handling required for alkoxide (Hf(OR)₄) or alkylamide (e.g., TEMAH) precursors . By contrast, Hf(acac)₄—while also soluble in organic solvents—requires substantially higher delivery temperatures (~200 °C) that complicate DLE system design and may promote solvent–precursor interactions [1]. This scenario is directly supported by the precursor class positioning evidence in Evidence Item 5 and the solubility/hydrolytic stability data in the baseline overview.

Comparative Precursor Screening for Fluorine-Tolerant HfO₂ Film Applications (Optical Coatings, Thermal Barrier Layers)

For applications outside the most stringent CMOS gate dielectric specifications—such as optical coatings, thermal barrier layers, or protective coatings where trace fluorine incorporation (<1–2 at.%) is tolerable—Hf(tfac)₄ offers a compelling balance of high volatility, low delivery temperature, and air-stable handling that its closest β-diketonate analogs cannot simultaneously provide . The US Patent 6,586,344 explicitly identifies Hf(tfac)₄ as occupying this specific niche: more volatile than Hf(tmhd)₄ (which leaves carbon residues), more easily handled than Hf(OR)₄, and free of chlorine contamination unlike HfCl₄ . Procurement decisions for these application domains can quantitatively justify Hf(tfac)₄ selection by weighing the ~64 °C lower melting point and ~50× vapor pressure advantage against the manageable fluorine impurity risk, as documented in Evidence Items 2–5.

Research-Grade Synthesis of Hafnium-Containing Mixed Oxides and Silicates via Single-Source Precursor Routes

The well-defined eight-coordinate molecular structure of Hf(tfac)₄, confirmed by single-crystal X-ray diffraction with Hf–O bond distances of 2.173(1) Å and bite angles of 75.69(5)° and 75.54(5)°, provides a structurally characterized, reproducible starting material for the synthesis of heterometallic precursors and hafnium silicate single-source precursors . The lower thermal stability window compared to Hf(thd)₄ enables co-decomposition with silicon-containing ligands at lower temperatures, facilitating the deposition of HfSiₓOy films with controlled composition—a route explored using related Hf β-diketonato-silylamide complexes . The clean melting behavior at 128–129 °C, without the concurrent decomposition observed for Hf(acac)₄ at 193 °C, allows melt-phase ligand exchange reactions that are inaccessible with the non-fluorinated analog [1]. This scenario is anchored in the structural characterization data (Baseline Overview) and the clean melting evidence (Evidence Item 2).

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